3-Tert-butyl-4-hydroxybenzamide
Description
3-Tert-butyl-4-hydroxybenzamide is a substituted benzamide derivative characterized by a hydroxyl group at the para position and a bulky tert-butyl group at the meta position of the benzene ring. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol. Its synthesis typically involves Friedel-Crafts alkylation or amidation reactions, though specific protocols remain underreported.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-tert-butyl-4-hydroxybenzamide |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)8-6-7(10(12)14)4-5-9(8)13/h4-6,13H,1-3H3,(H2,12,14) |
InChI Key |
XQQQRWDOQIVIOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(=O)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, electronic, and functional differences between 3-tert-butyl-4-hydroxybenzamide and related compounds:
Key Observations:
In contrast, the cyclohexyl group in 3-[(4-tert-butylcyclohexyl)amino]benzamide introduces conformational flexibility and lipophilicity, which may enhance membrane permeability . The triazolone derivative () exhibits distinct electronic properties due to its heterocyclic core, with Mulliken charge analysis indicating electron-deficient regions at the triazolone ring, favoring nucleophilic attack .
Hydrogen-Bonding Capacity: The hydroxyl group in this compound enables strong hydrogen bonding, a feature absent in the amino-substituted analog (). This difference could influence solubility and target affinity in pharmacological contexts.
Computational Insights :
- Density functional theory (DFT) studies (e.g., B3LYP/6-31G(d,p)) on similar compounds reveal that substituents like tert-butyl and methoxy groups significantly alter frontier molecular orbital (FMO) energies, affecting redox stability .
Research Findings and Limitations
- Synthetic Challenges: The tert-butyl group complicates regioselective synthesis compared to smaller alkyl substituents, as noted in analogous benzamide derivatives .
- Data Gaps : Experimental data on solubility, stability, and bioactivity are scarce. Computational models (e.g., COSMO-RS) could predict these properties but require validation .
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